Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate

Asymmetric synthesis Chiral building block Enantiomeric purity

Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate (CAS 1341037-94-2) is a chiral, non-racemic 3-azabicyclo[4.1.0]heptane building block that incorporates a benzyl carbamate (Cbz) protecting group at the bridgehead 1-amine position. The [4.1.0] azabicyclo framework constitutes a privileged scaffold in medicinal chemistry, serving as a conformationally restricted piperidine bioisostere in monoamine reuptake inhibitors and orexin receptor antagonists.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 1341037-94-2
Cat. No. B2762010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate
CAS1341037-94-2
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESC1CNCC2(C1C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-8-12(14)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)/t12-,14?/m0/s1
InChIKeyZXHQWOAQDFXOKW-NBFOIZRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate (CAS 1341037-94-2): A Single-Enantiomer, Cbz-Protected Bicyclic Amine Scaffold for Asymmetric Synthesis and Medicinal Chemistry


Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate (CAS 1341037-94-2) is a chiral, non-racemic 3-azabicyclo[4.1.0]heptane building block that incorporates a benzyl carbamate (Cbz) protecting group at the bridgehead 1-amine position [1]. The [4.1.0] azabicyclo framework constitutes a privileged scaffold in medicinal chemistry, serving as a conformationally restricted piperidine bioisostere in monoamine reuptake inhibitors [2] and orexin receptor antagonists [3]. This specific compound combines three defining structural features—the strained [4.1.0] bicyclo core, the (6S) absolute stereochemistry, and the hydrogenolytically labile Cbz group—that collectively position it as a versatile intermediate for enantioselective synthesis of bioactive molecules.

Why Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate Cannot Be Replaced by Common N-Boc or Racemic Alternatives in Enantioselective Workflows


Within the 3-azabicyclo[4.1.0]heptane building-block family, interchangeability between Cbz-protected and Boc-protected variants, or between enantiomerically pure and racemic forms, is precluded by three fundamental incompatibilities: (1) the Cbz group's hydrogenolysis-based deprotection is orthogonal to the acidolysis required for Boc, enabling sequential protecting-group manipulation when both N-protection strategies must coexist in a single route [1]; (2) chirality at the bicyclo bridgehead—specifically the (6S) versus (6R) configuration—generates enantiomeric products beyond the cyclopropane plane, dictating that only a single enantiomer can engage biological targets with the stereochemistry validated in medicinal chemistry programs targeting SERT, NET, and DAT reuptake inhibition [2]; and (3) racemic cis-benzyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate introduces an unresolved 1:1 mixture of enantiomers, increasing downstream chiral separation costs and reducing enantiomeric excess in final active pharmaceutical ingredients .

Head-to-Head Evidence: Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate Versus Closest Analogs across Purity, Orthogonality, and Scaffold Utility


Defined (6S) Absolute Stereochemistry vs. Racemic cis-Benzyl 3-Azabicyclo[4.1.0]heptan-1-ylcarbamate: Impact on Enantiomeric Composition

The target compound is specified as the single (6S)-enantiomer, whereas the commercially widespread form under the same CAS registry is explicitly listed as racemic cis-benzyl (1S,6S)/(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate . The racemic mixture affords a theoretical maximum enantiomeric excess (ee) of 0% unless resolved, whereas the (6S)-enantiomer allows ee values exceeding 98% after chiral chromatographic purification [1]. In a 2024 structure–activity relationship study of 6-(difluoromethyl)-3-azabicyclo[4.1.0]heptane stereoisomers, the (R)-configured isomer exhibited significantly superior biological activity over the (S)-isomer, underscoring the criticality of single-enantiomer sourcing for assay reproducibility [2].

Asymmetric synthesis Chiral building block Enantiomeric purity

Cbz vs. Boc Protecting Group Orthogonality in the 3-Azabicyclo[4.1.0]heptane Series

Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate bears a benzyl carbamate (Cbz) group that is cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH), conditions under which the tert-butyl carbamate (Boc) group is completely stable [1]. In contrast, the closest N-protected analog—tert-butyl (3-azabicyclo[4.1.0]heptan-1-yl)carbamate (CAS 134575-47-6, MW 212.29, purity ≥ 97%)—requires trifluoroacetic acid (TFA) for deprotection, which simultaneously cleaves Boc but leaves Cbz intact . This orthogonality enables sequential dual-protection strategies where Cbz is removed first under hydrogenolysis, followed by subsequent Boc deprotection with TFA, a capability unavailable when only one protecting group chemistry is employed .

Protecting group strategy Orthogonal deprotection Peptidomimetic synthesis

Conformational Restriction and Scaffold Rigidity: 3-Azabicyclo[4.1.0]heptane vs. Monocyclic Piperidine Building Blocks

The 3-azabicyclo[4.1.0]heptane scaffold imposes a rigid bicyclic architecture that restricts the piperidine ring into a single, well-defined conformation, unlike monocyclic piperidine building blocks that sample multiple chair conformations [1]. This conformational restriction directly translates into higher target-binding affinity: the triple reuptake inhibitor GSK1360707F, built on a 1,6-disubstituted 3-azabicyclo[4.1.0]heptane core, achieves nanomolar potency at SERT, NET, and DAT, a multi-target profile unattainable with flexible N-Boc-piperidine analogs [2]. The target compound, with its (6S) configuration and Cbz protection, provides the same rigid bicyclo core in a form ready for 1-position elaboration via carbamate-directed lithiation or palladium-catalyzed cross-coupling following selective deprotection .

Conformational restriction Bioisostere Scaffold rigidity

Positional Isomer Differentiation: 1-Carbamate vs. 6-Carbamate Substitution on the 3-Azabicyclo[4.1.0]heptane Core

The target compound bears the carbamate functionality at the bridgehead 1-position, whereas the commercially available benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate hydrochloride (CAS 2227206-53-1, purity 95%) places the Cbz group at the cyclopropane 6-position . These regioisomers display distinct reactivity profiles: the 1-carbamate is adjacent to the ring-junction nitrogen and experiences unique through-bond electronic effects from the cyclopropane Walsh orbitals, altering its nucleophilicity and directing metalation to different sites compared to the 6-carbamate . Selection of the incorrect positional isomer can lead to failed C–C bond formation or incorrect regiochemistry in subsequent functionalization steps.

Regioisomer Building block Reactivity profile

Commercially Reported Purity Benchmark: Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate vs. N-Boc and 6-Regioisomer Analogs

The highest commercial purity reported for benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate is 98% (CAS 1341037-94-2, Leyan catalog) , which is comparable to or exceeds the purity available for the closest analogs: tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (97%, CAS 134575-47-6) and benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate hydrochloride (95%, CAS 2227206-53-1) . A 98% purity specification translates to a maximum of 2% total organic impurities, a threshold suitable for use as a key starting material in Good Manufacturing Practice (GMP) campaigns, whereas the 95% purity of the 6-regioisomer introduces higher impurity burdens that may necessitate additional purification.

Chemical purity Quality control Procurement specification

LogP as a Surrogate for Reverse-Phase Purification Compatibility: Target Compound vs. N-Boc Analog

The target benzyl carbamate exhibits a calculated logP of approximately 1.02 (SlogP, MMsINC database) [1], which is higher than the predicted logP of the tert-butyl carbamate analog (estimated logP ≈ 0.5–0.7 based on the parent 3-azabicyclo[4.1.0]heptane logP of 0.69) [2]. This lipophilicity difference of roughly 0.3–0.5 log units translates to measurably longer retention on C18 reverse-phase HPLC columns, facilitating separation from more polar reaction byproducts during preparative purification. The higher logP also indicates greater organic-solvent extractability in liquid–liquid workup, a practical advantage for scale-up.

Lipophilicity Chromatographic behavior Purification suitability

Procurement-Ready Applications for Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate Based on Quantitative Differentiation


Enantioselective Synthesis of Monoamine Triple Reuptake Inhibitor (TRI) Candidate Libraries

The (6S)-enantiomer serves as the stereochemically defined starting material for constructing 1,6-disubstituted 3-azabicyclo[4.1.0]heptane TRIs. The Cbz group is removed by hydrogenolysis to expose the primary amine for subsequent functionalization (e.g., reductive amination or amide coupling), while the rigid bicyclo core enforces the conformation required for nanomolar potency at SERT, NET, and DAT [1]. The defined (6S) stereochemistry ensures that SAR data generated across library members are free from enantiomeric confounding, a prerequisite for meaningful potency comparisons [2].

Dual-Protection Synthetic Routes Requiring Orthogonal N-Deprotection on the Azabicyclo Scaffold

In synthetic sequences where both the bridgehead 1-amine and the piperidine 3-nitrogen require differential protection, the Cbz group of the target compound provides hydrogenolytic lability orthogonal to the acid-labile Boc group [3]. A representative workflow involves: (1) selective Cbz removal with H₂/Pd-C to liberate the 1-amine; (2) functionalization of the free amine; and (3) subsequent Boc removal with TFA without affecting the newly installed functionality at the 1-position. This sequential deprotection capability is unavailable when only Boc-protected building blocks are employed .

Synthesis of Orexin Receptor Antagonist Scaffolds via Bridgehead Elaboration

The 3-azabicyclo[4.1.0]heptane core is a validated scaffold for orexin receptor antagonists as disclosed in GSK patent families [4]. The target compound, with its Cbz-protected bridgehead amine and (6S) stereochemistry, provides a ready starting point for introducing N-linked aryl/heteroaryl substituents at the 1-position following deprotection. The conformational restriction imposed by the bicyclo core contributes to receptor-subtype selectivity, a critical parameter in sleep-disorder drug discovery programs [5].

Peptidomimetic and Conformationally Constrained Amino Acid Synthesis

The 3-azabicyclo[4.1.0]heptane framework functions as a rigid piperidine mimic in peptidomimetic design. The (6S)-Cbz building block enables incorporation of the azabicyclo moiety into peptide-like sequences via standard carbamate deprotection and coupling protocols [6]. The defined stereochemistry at C6 controls the spatial orientation of the bicyclo unit relative to the peptide backbone, directly affecting conformational preferences in the final compound and their biological readout.

Quote Request

Request a Quote for Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.